Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-methoxyphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-3-16-10(13)11(14)17-9-6-7(12)4-5-8(9)15-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFLDWZHQSUIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Deprotonation of Thiol : The 5-chloro-2-methoxyphenylthiol is treated with a base (e.g., triethylamine or pyridine) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This generates a thiolate ion, which acts as a nucleophile.
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Electrophilic Attack : Ethyl 2-chloro-2-oxoacetate is added dropwise at 0–10°C to minimize side reactions such as ester hydrolysis or oxidation. The thiolate displaces the chloride group, forming the thioether bond.
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Work-up and Purification : The crude product is washed with aqueous potassium carbonate to remove unreacted starting materials and acid byproducts. Column chromatography or recrystallization yields the pure compound.
Key Parameters :
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Temperature : Maintaining sub-10°C conditions during reagent addition prevents thermal degradation of the oxoacetate group.
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Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing ionic intermediates.
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Base Stoichiometry : A 1:1 molar ratio of base to thiol ensures complete deprotonation without excess base causing ester saponification.
Alternative Pathways via Aryl Disulfide Reduction
An alternative method involves the in situ reduction of 5-chloro-2-methoxyphenyl disulfide to generate the thiolate intermediate, which subsequently reacts with ethyl 2-chloro-2-oxoacetate. This approach mitigates challenges associated with handling air-sensitive thiols.
Optimization Strategies for Industrial-Scale Production
Scalable synthesis of this compound demands optimization of the following factors:
Temperature and Reaction Time
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Low-Temperature Regimes : Pilot-scale reactors equipped with cryogenic cooling systems maintain temperatures below 10°C during exothermic reagent mixing, improving yield consistency.
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Extended Stirring : Post-addition stirring at 25°C for 12–24 hours ensures complete conversion, as monitored by thin-layer chromatography (TLC).
Solvent Systems
| Solvent | Dielectric Constant | Reaction Rate | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | High | 78–82 |
| Tetrahydrofuran | 7.52 | Moderate | 65–70 |
| Acetonitrile | 37.5 | Low | 50–55 |
Polar solvents like DCM facilitate faster reaction kinetics due to enhanced nucleophile stabilization.
Catalytic Additives
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates thiolate formation in biphasic systems, reducing reaction time by 30%.
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Desiccants : Molecular sieves (3Å) absorb moisture, preventing hydrolysis of the oxoacetate group.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods for synthesizing this compound:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Thiol Substitution | 75–80 | ≥95 | Simplified workflow; fewer steps | Requires stable thiol precursor |
| Disulfide Reduction | 65–70 | 90–93 | Avoids thiol handling; scalable | Additional synthesis steps; costlier |
Challenges and Mitigation Strategies
Impurity Formation
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Ester Hydrolysis : Trace water in the reaction mixture hydrolyzes the oxoacetate ester to carboxylic acid. Mitigated by rigorous solvent drying and inert atmosphere use.
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Oxidation Byproducts : Thioethers may oxidize to sulfoxides/sulfones if exposed to air. Adding antioxidants like butylated hydroxytoluene (BHT) suppresses oxidation.
Yield Optimization
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Stoichiometric Precision : Using a 10% molar excess of ethyl 2-chloro-2-oxoacetate drives the reaction to completion, compensating for volatilization losses.
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Purification Techniques : Gradient elution in column chromatography (hexane/ethyl acetate) resolves closely related impurities, enhancing final purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate exhibits several promising pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that this compound may act against various microbial strains, suggesting potential as a lead compound for developing new antibiotics.
- Anticancer Potential : Its structural similarities to known anticancer agents warrant investigation into its efficacy against cancer cell lines. The chloro-substituted methoxyphenyl moiety may enhance its interaction with biological targets involved in cancer pathways.
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial properties of similar thioether compounds found that modifications in the phenyl ring significantly influenced their activity against Gram-positive and Gram-negative bacteria. This compound could be evaluated using similar methodologies to assess its effectiveness.
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in synthetic organic chemistry. Its synthesis typically involves multi-step reactions that allow for the introduction of various functional groups:
- Reactivity : The thioether functional group can participate in nucleophilic substitutions, making it useful for synthesizing more complex molecules.
Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Introduction of the thioether group |
| 2 | Esterification | Formation of the ester linkage |
| 3 | Functional Group Modification | Tailoring the compound for specific applications |
These reactions highlight the compound's versatility in creating derivatives with tailored properties.
Biological Interaction Studies
Research into the interactions of this compound with biological systems is crucial for understanding its mechanism of action:
- Enzyme Interactions : Initial findings suggest that the compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Further studies are required to elucidate these interactions and their biological implications.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The ester functionality can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s structural analogs differ in substituents on the aromatic ring and the nature of the ester group. Key examples include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the α-ketoester, enhancing reactivity in nucleophilic additions. Methoxy groups (e.g., 2-OCH₃ in the target compound) improve solubility in polar solvents .
- Molecular Weight : Variations in substituents (e.g., Br vs. Cl) influence molecular weight, which correlates with bioavailability and metabolic stability .
Biological Activity
Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate is a compound that has garnered attention due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound possesses the molecular formula and a molecular weight of approximately 274.72 g/mol. The compound features a thioether functional group and a chloro-substituted methoxyphenyl moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific functional groups. This complexity is essential for enhancing the compound’s properties and reactivity. The synthetic route often includes the following steps:
- Formation of the thioether linkage : This step is crucial as it establishes the compound's unique structural characteristics.
- Chlorination and methoxylation : These modifications introduce the chloro and methoxy groups, enhancing biological activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for drug development targeting microbial infections. Its structural similarity to known antimicrobial agents suggests it may interact with microbial enzymes or cell membranes, disrupting their function.
Anticancer Activity
Research has pointed towards potential anticancer activity attributed to this compound. The thioether and chloro-substituted methoxyphenyl groups may play roles in inhibiting cancer cell proliferation by interfering with specific metabolic pathways or signaling mechanisms within cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : In a study examining various derivatives of thioether compounds, this compound demonstrated significant inhibition against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
- Anticancer Screening : A screening assay conducted on various compounds revealed that this compound exhibited promising results in reducing tumor cell viability in vitro, suggesting mechanisms of action that warrant further investigation .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C11H11ClO4S | Antimicrobial, Anticancer | Thioether linkage |
| Ethyl 2-(5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | C9H10ClN2O3 | Antimicrobial | Contains pyridine |
| Ethyl 2-(5-chloro-2-methoxyphenoxy)acetate | C11H13ClO4 | Moderate antimicrobial | Ether instead of thioether |
Future Directions
The findings regarding the biological activity of this compound suggest several avenues for future research:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for optimizing its structure for enhanced activity.
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile will be necessary before considering clinical trials.
- Structure-Activity Relationship (SAR) : Further exploration of SAR will help identify modifications that can enhance potency or selectivity against specific pathogens or cancer types.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate, considering yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization. First, introduce the thioether group via nucleophilic substitution between 5-chloro-2-methoxythiophenol and ethyl 2-chloro-2-oxoacetate under basic conditions (e.g., NaH in DMF at 0–5°C). Purification via column chromatography (hexane:ethyl acetate gradient) achieves >85% purity. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of thiol to chloro-oxoacetate) and inert atmosphere to prevent oxidation .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer : Use a combination of techniques:
- ¹H/¹³C NMR : Key signals include the ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.5 ppm in ¹H NMR for substituted phenyl groups).
- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (C-O-C of methoxy group).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ at m/z 302.02 (calculated for C₁₁H₁₀ClO₃S) confirms molecular weight .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer : Store at –20°C in amber vials under nitrogen. Use anhydrous solvents (e.g., dichloromethane, acetonitrile) to prevent hydrolysis. Avoid prolonged exposure to light, as the thioether group may undergo photodegradation. Stability studies indicate <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing chloro group at the 5-position enhances electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack (e.g., by amines or alcohols). Computational studies (DFT at B3LYP/6-31G*) show a 15% increase in reaction rate compared to non-chlorinated analogs. Methoxy at the 2-position provides steric hindrance, reducing side reactions. Kinetic assays in THF at 25°C confirm these trends .
Q. What crystallization conditions yield single crystals suitable for X-ray diffraction analysis?
- Methodological Answer : Slow evaporation of a saturated solution in ethanol:water (9:1 v/v) at 4°C produces monoclinic crystals (space group P2₁/c). X-ray data (120 K, Mo-Kα radiation) reveal intermolecular C–H···O interactions stabilizing the lattice. Unit cell parameters: a = 7.47 Å, b = 10.47 Å, c = 12.28 Å, β = 100.7° .
Q. Can this compound act as a precursor for bioactive heterocycles?
- Methodological Answer : Yes. React with hydrazines to form thiadiazoles (e.g., 60% yield in ethanol reflux, 12 h) or with urea derivatives to yield pyrimidones. These products show antimicrobial activity (MIC = 8–32 µg/mL against S. aureus). Mechanistic studies suggest the thioether moiety enhances membrane permeability .
Q. How does the compound behave under catalytic hydrogenation conditions?
- Methodological Answer : Hydrogenation over Pd/C (10% w/w) in methanol at 50 psi selectively reduces the ketone to a secondary alcohol (95% conversion in 4 h). The thioether remains intact, but methoxy groups may demethylate under harsher conditions (>80 psi, >6 h). GC-MS monitoring is critical to optimize selectivity .
Applied Research Questions
Q. What role does this compound play in synthesizing anticoagulant drug intermediates?
- Methodological Answer : It serves as a key intermediate in Edoxaban analogs. Condensation with 5-chloropyridin-2-amine in DMF (110°C, 24 h) forms a bicyclic core, followed by HCl salt formation (yield: 70–75%). The chloro and methoxy groups improve binding affinity to Factor Xa (IC₅₀ = 2.1 nM vs. 4.3 nM for unsubstituted analogs) .
Q. Are there computational models predicting its metabolic stability in vivo?
- Methodological Answer : ADMET predictions using SwissADME indicate moderate hepatic clearance (CLhep = 12 mL/min/kg) due to ester hydrolysis. CYP3A4 is the primary metabolizing enzyme (docking score: –9.2 kcal/mol). In vitro microsomal assays (human liver microsomes, 1 µM) confirm t₁/₂ = 45 min, aligning with simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
